Vcpip1-IN-2: A Technical Guide to its Mechanism of Action
Vcpip1-IN-2: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valosin-containing protein (VCP)-interacting protein 1 (VCPIP1), also known as VCIP135, is a deubiquitinating enzyme (DUB) belonging to the ovarian tumor (OTU) domain-containing family.[1][2] It plays a crucial role in a variety of fundamental cellular processes, including the reassembly of the Golgi apparatus and the endoplasmic reticulum after mitosis, and in DNA damage repair pathways.[1][3] Given its involvement in cellular homeostasis and disease, VCPIP1 has emerged as a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the mechanism of action of Vcpip1-IN-2, a potent and selective inhibitor of VCPIP1, intended to aid researchers and drug development professionals in their exploration of this promising therapeutic target. For the purpose of this guide, Vcpip1-IN-2 will be identified by its more common chemical identifier, CAS-12290-201 .
Core Mechanism of VCPIP1
VCPIP1 functions as a cysteine protease that specifically cleaves ubiquitin chains from substrate proteins. This deubiquitinating activity is central to its regulatory roles. Key functions of VCPIP1 include:
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Golgi and Endoplasmic Reticulum Reassembly: VCPIP1 is essential for the VCP/p97-mediated reassembly of Golgi stacks and the formation of the transitional endoplasmic reticulum following cell division.[1][4][5] It facilitates this process by acting as a deubiquitinase in the VCP/p97-p47-SNARE complex, thereby regulating membrane fusion events.[4][5]
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DNA Damage Response: In response to DNA-protein cross-links, VCPIP1 is phosphorylated by ATM or ATR.[1] This activation leads to the deubiquitination of the SPRTN protease, promoting its recruitment to chromatin to resolve DNA lesions.[1]
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Innate Immune Signaling: Recent evidence suggests that VCPIP1 can act as a positive regulator of TLR4 signaling in the innate immune response.[6] It has been shown to interact with and stabilize IRAK1 and IRAK2 by reducing their K48-linked ubiquitination, thereby potentiating the inflammatory response.[6]
Vcpip1-IN-2 (CAS-12290-201): A Potent and Selective Inhibitor
Vcpip1-IN-2 (CAS-12290-201) is a fluoro-quinazolinone-based compound that has been identified as a potent and selective covalent inhibitor of VCPIP1.[7] Its mechanism of action is centered on the irreversible modification of the catalytic cysteine residue within the OTU domain of VCPIP1, thereby ablating its deubiquitinase activity.[7]
Quantitative Inhibitory Data
The inhibitory potency and kinetic parameters of CAS-12290-201 against VCPIP1 have been determined through various biochemical assays.[7]
| Parameter | Value | Description |
| IC₅₀ | 70 nM | The half-maximal inhibitory concentration, indicating the concentration of the inhibitor required to reduce VCPIP1 enzymatic activity by 50%. |
| kᵢ | 15.3 ± 4.6 µM | The inhibitor concentration at half-maximal inactivation rate, reflecting the initial binding affinity. |
| kₑₙₐₖₜ | 0.0792 ± 0.0085 s⁻¹ | The maximal rate of enzyme inactivation, indicating the rate of covalent bond formation. |
Signaling Pathways and Mechanism of Inhibition
VCPIP1's activity is intricately linked with the VCP/p97 ATPase, a key player in cellular protein homeostasis. The following diagram illustrates a simplified signaling pathway involving VCPIP1 in Golgi reassembly and the mechanism of its inhibition by Vcpip1-IN-2.
Caption: VCPIP1 signaling in Golgi reassembly and its inhibition.
Experimental Protocols
The characterization of Vcpip1-IN-2 relies on specific biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Ubiquitin-Rhodamine Cleavage Assay for IC₅₀ Determination
This assay measures the enzymatic activity of VCPIP1 by monitoring the cleavage of a fluorogenic substrate, ubiquitin-rhodamine 110 (Ub-Rho).[8][9] Cleavage of the substrate by VCPIP1 releases rhodamine 110, resulting in an increase in fluorescence.
Materials:
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Recombinant human VCPIP1 enzyme
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Ubiquitin-Rhodamine 110 (Ub-Rho) substrate
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Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20
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Vcpip1-IN-2 (CAS-12290-201) dissolved in DMSO
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384-well, low-volume, black assay plates
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Fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm)
Procedure:
-
Prepare a serial dilution of Vcpip1-IN-2 in DMSO. Further dilute the inhibitor solutions in Assay Buffer to the desired final concentrations.
-
Add 5 µL of the diluted inhibitor solutions or DMSO (vehicle control) to the wells of the 384-well plate.
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Prepare a solution of recombinant VCPIP1 in Assay Buffer at a concentration of 2X the final desired concentration (e.g., 2 nM for a final concentration of 1 nM).
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Add 5 µL of the VCPIP1 solution to each well and incubate for 30 minutes at room temperature to allow for inhibitor binding.
-
Prepare a solution of Ub-Rho in Assay Buffer at a concentration of 2X the final desired concentration (e.g., 200 nM for a final concentration of 100 nM).
-
Initiate the enzymatic reaction by adding 10 µL of the Ub-Rho solution to each well.
-
Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity every 60 seconds for 30-60 minutes at 30°C.
-
Calculate the initial reaction rates (slope of the linear portion of the fluorescence versus time curve).
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Activity-Based Protein Profiling (ABPP) for Selectivity
ABPP is a powerful chemoproteomic technique used to assess the selectivity of an inhibitor against a specific enzyme class within a complex biological sample, such as a cell lysate.[10][11][12] It utilizes an activity-based probe (ABP) that covalently binds to the active site of the target enzymes.
Materials:
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Human cell line (e.g., HEK293T, HeLa)
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Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM DTT, and protease inhibitors
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Vcpip1-IN-2 (CAS-12290-201) dissolved in DMSO
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HA-Ub-VME or similar ubiquitin-based activity probe with a reporter tag (e.g., HA, FLAG)
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Anti-HA magnetic beads
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SDS-PAGE gels and Western blotting reagents
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Mass spectrometer for proteomic analysis
Procedure:
-
Culture and harvest cells. Lyse the cells in ice-cold Lysis Buffer.
-
Quantify the protein concentration of the cell lysate using a BCA or Bradford assay.
-
Aliquot the cell lysate (e.g., 1 mg of total protein per sample).
-
Treat the lysates with varying concentrations of Vcpip1-IN-2 or DMSO (vehicle control) and incubate for 30 minutes at 37°C.
-
Add the HA-Ub-VME activity-based probe to each lysate and incubate for another 30 minutes at 37°C to label the active DUBs.
-
Quench the labeling reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes (for Western blot analysis) or proceed to immunoprecipitation.
-
For immunoprecipitation, add anti-HA magnetic beads to the labeled lysates and incubate for 2-4 hours at 4°C to capture the probe-labeled DUBs.
-
Wash the beads extensively with Lysis Buffer to remove non-specifically bound proteins.
-
Elute the captured proteins from the beads.
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For Western blot analysis, resolve the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an antibody against VCPIP1 to visualize the extent of labeling inhibition.
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For proteomic analysis, digest the eluted proteins with trypsin and analyze the resulting peptides by LC-MS/MS to identify and quantify the DUBs that were labeled by the probe. A decrease in the spectral counts or intensity of VCPIP1 peptides in the inhibitor-treated samples compared to the control indicates target engagement. The relative abundance of other DUBs can be assessed to determine the selectivity of the inhibitor.
Experimental Workflow and Logic
The following diagram outlines the logical workflow for the characterization of a VCPIP1 inhibitor like Vcpip1-IN-2.
Caption: Workflow for characterizing a VCPIP1 inhibitor.
Conclusion
Vcpip1-IN-2 (CAS-12290-201) represents a valuable chemical tool for probing the multifaceted functions of VCPIP1 in cellular biology. Its potent and selective covalent mechanism of action makes it an excellent candidate for further investigation in both basic research and drug discovery programs targeting diseases where VCPIP1 activity is dysregulated, such as certain cancers and inflammatory conditions. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to explore the therapeutic potential of inhibiting VCPIP1.
References
- 1. uniprot.org [uniprot.org]
- 2. VCPIP1 - Wikipedia [en.wikipedia.org]
- 3. VCPIP1 valosin containing protein interacting protein 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. "Structural basis of VCP-VCPIP1-p47 ternary complex in Golgi maintenance" | Harvard Cryo-EM Center for Structural Biology [cryoem.hms.harvard.edu]
- 6. VCPIP1 potentiates innate immune responses by non-catalytically reducing the ubiquitination of IRAK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Accelerating inhibitor discovery for deubiquitinating enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. ABPP-HT - High-Throughput Activity-Based Profiling of Deubiquitylating Enzyme Inhibitors in a Cellular Context - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
